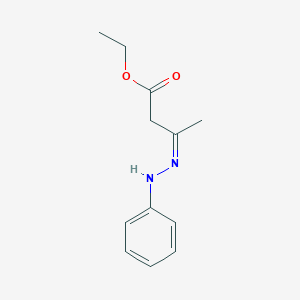![molecular formula C39H32O14 B14097329 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14097329.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the polyphenol class, which includes various biologically active compounds found in many plants. Platanoside has garnered interest due to its potential antioxidant and bactericidal properties .
準備方法
Synthetic Routes and Reaction Conditions
Platanoside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves fractionating the aqueous ethanol extract of Platanus orientalis trunk bark according to the polarity of organic solvents. This produces fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins . Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including platanoside .
Industrial Production Methods
Industrial production of platanoside would likely follow similar extraction and purification processes as described above. scaling up these methods would require optimization to ensure efficiency and cost-effectiveness. This might involve using larger chromatography columns and more efficient solvent recovery systems.
化学反応の分析
Types of Reactions
Platanoside undergoes several types of chemical reactions, including hydrolysis and alkaline cleavage. Hydrolysis causes the cleavage of interflavane bonds and decomposition of the pyran heterocycle of flavan-3-ol units . Alkaline cleavage produces phloroglucinol and protocatechoic acid .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into its constituent parts.
Alkaline Cleavage: Uses alkaline conditions to cleave specific bonds within the molecule.
Major Products Formed
- Phloroglucinol
- Protocatechoic Acid
科学的研究の応用
- Chemistry : Used as a model compound to study the properties and reactions of proanthocyanidins .
- Biology : Investigated for its antioxidant properties, which can help in reducing oxidative stress in biological systems .
- Medicine : Explored for its potential anti-inflammatory and bactericidal properties, making it a candidate for treating conditions like atherosclerosis .
- Industry : Potential applications in the food and cosmetic industries due to its antioxidant properties .
作用機序
The mechanism by which platanoside exerts its effects involves several pathways:
- Antioxidant Activity : Platanoside scavenges free radicals, thereby reducing oxidative stress .
- Anti-inflammatory Effects : Suppresses regulatory enzymes and transcription factors involved in inflammation .
- Bactericidal Properties : Inhibits the growth of certain bacteria, potentially through disruption of bacterial cell walls or interference with bacterial metabolism .
類似化合物との比較
Platanoside is unique among proanthocyanidins due to its specific structure and glycosylation pattern. Similar compounds include:
- Epicatechin : A monomeric unit found in platanoside.
- Catechin : Another monomeric unit related to platanoside.
- Quercetin-3-O-β-glucopyranosyl-(1→2)-β-galactopyranoside : A similar glycosylated flavonoid found in ivy flower pollen .
These compounds share some biological activities with platanoside but differ in their specific structures and glycosylation patterns, which can affect their bioavailability and efficacy.
特性
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIBACORRUGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097265.png)



![6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14097283.png)
![4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14097289.png)

![[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14097299.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097304.png)
![(S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine](/img/structure/B14097306.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097323.png)
